Cas no 2228910-77-6 (3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine)

3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine 化学的及び物理的性質
名前と識別子
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- 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine
- EN300-1758585
- 2228910-77-6
- 3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
-
- インチ: 1S/C14H20N2/c1-12(8-9-15)13-6-2-3-7-14(13)16-10-4-5-11-16/h2-3,6-7H,1,4-5,8-11,15H2
- InChIKey: GMYVGMUXEOECHG-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2C(=C)CCN)CCCC1
計算された属性
- 精确分子量: 216.162648646g/mol
- 同位素质量: 216.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- XLogP3: 2.9
3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1758585-10.0g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1758585-2.5g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1758585-5g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 5g |
$3687.0 | 2023-09-20 | ||
Enamine | EN300-1758585-10g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1758585-1.0g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1758585-5.0g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1758585-0.05g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1758585-0.1g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1758585-0.5g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1758585-0.25g |
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine |
2228910-77-6 | 0.25g |
$1170.0 | 2023-09-20 |
3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amineに関する追加情報
Introduction to 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine (CAS No. 2228910-77-6)
3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine, with the CAS number 2228910-77-6, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceutical research and medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a phenylbutenamine moiety. These structural elements contribute to its diverse pharmacological properties and make it a valuable candidate for further investigation.
The chemical structure of 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine consists of a pyrrolidine ring attached to a phenyl group, with a butenamine chain extending from the phenyl ring. The presence of the pyrrolidine ring imparts significant conformational flexibility, which can influence the compound's interactions with biological targets. The butenamine chain, on the other hand, provides additional functional groups that can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity and selectivity.
Recent studies have explored the pharmacological activities of 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine in various biological systems. One notable area of research is its potential as an agonist or antagonist for specific receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT2A receptor. This finding suggests that 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine could be a promising lead compound for the development of novel antidepressants or anxiolytics.
In addition to its receptor-binding properties, 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine has also been investigated for its potential neuroprotective effects. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound can reduce oxidative stress and inhibit apoptosis in neuronal cells. These findings highlight the potential of 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthetic route for producing 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine has been well-documented in the literature. A common approach involves the condensation of 2-bromophenylacetonitrile with pyrrolidine, followed by reduction and subsequent functionalization steps to introduce the butenamine chain. This multi-step synthesis allows for precise control over the final product's purity and yield, making it suitable for large-scale production and further pharmaceutical development.
In terms of safety and toxicity, preliminary studies have shown that 3-2-(pyrrolidin-1-y)phenylbutanenamin-like compounds generally exhibit low toxicity at therapeutic doses. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary to ensure its safety profile before advancing to clinical trials. Current research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.
The future prospects for 3-{[4-(dimethylamino)benzoyl]amino}propionitrile-like compounds are promising. Ongoing clinical trials are evaluating their efficacy in treating various conditions, including mood disorders and neurodegenerative diseases. Additionally, researchers are exploring combination therapies that incorporate these compounds with existing treatments to achieve synergistic effects and improve patient outcomes.
In conclusion, 3-{[4-(dimethylamino)benzoyl]amino}propionitrile (CAS No. 2228910)-like compounds represent an exciting area of research in medicinal chemistry. Their unique structural features and diverse pharmacological activities make them valuable candidates for further development as therapeutic agents. As more studies are conducted and new applications are discovered, these compounds have the potential to significantly impact the treatment landscape for various diseases.
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